1-(2-methylpropyl)-3-(propoxymethyl)-1H-pyrazole
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Overview
Description
1-(2-Methylpropyl)-3-(propoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a 2-methylpropyl group and a propoxymethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpropyl)-3-(propoxymethyl)-1H-pyrazole typically involves the reaction of 2-methylpropylhydrazine with propoxymethyl ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to improve yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)-3-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives.
Scientific Research Applications
1-(2-Methylpropyl)-3-(propoxymethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(2-methylpropyl)-3-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Methylpropyl)-4-(propoxymethyl)benzene
- 2-Methylpropylpyrazole
- Propoxymethylpyrazole
Comparison: 1-(2-Methylpropyl)-3-(propoxymethyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the propoxymethyl group may enhance its solubility and reactivity, making it more suitable for certain applications.
Properties
IUPAC Name |
1-(2-methylpropyl)-3-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-4-7-14-9-11-5-6-13(12-11)8-10(2)3/h5-6,10H,4,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFHMINMDZTMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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